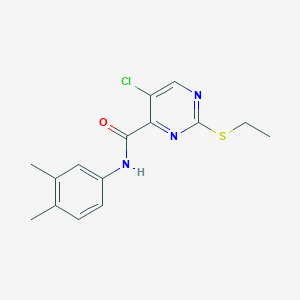

5-chloro-N-(3,4-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide

CAS No.:

Cat. No.: VC15329483

Molecular Formula: C15H16ClN3OS

Molecular Weight: 321.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16ClN3OS |

|---|---|

| Molecular Weight | 321.8 g/mol |

| IUPAC Name | 5-chloro-N-(3,4-dimethylphenyl)-2-ethylsulfanylpyrimidine-4-carboxamide |

| Standard InChI | InChI=1S/C15H16ClN3OS/c1-4-21-15-17-8-12(16)13(19-15)14(20)18-11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3,(H,18,20) |

| Standard InChI Key | KPMXXIQPUFCDBW-UHFFFAOYSA-N |

| Canonical SMILES | CCSC1=NC=C(C(=N1)C(=O)NC2=CC(=C(C=C2)C)C)Cl |

Introduction

5-Chloro-N-(3,4-dimethylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds that play a crucial role in biological systems and pharmaceutical applications due to their structural similarity to nucleotides. This specific derivative is characterized by its chloro, ethylsulfanyl, and dimethylphenyl functional groups, which contribute to its unique chemical properties and potential bioactivity.

Key Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C14H15ClN3OS |

| Molecular Weight | ~307.81 g/mol |

| Functional Groups | Chloro, ethylsulfanyl, carboxamide |

| Solubility | Likely soluble in organic solvents |

Synthesis

The synthesis of pyrimidine derivatives like this compound typically involves multi-step reactions starting from pyrimidine precursors. The introduction of the ethylsulfanyl group is achieved via thiolation reactions, while the carboxamide functionality is introduced through amide coupling with the appropriate amine derivative. The synthesis process may involve:

-

Chlorination of the pyrimidine ring.

-

Thiolation at the 2nd position using ethylthiol reagents.

-

Coupling with 3,4-dimethylaniline to form the carboxamide.

Characterization Techniques

The compound's structure and purity are confirmed using advanced analytical techniques:

-

Nuclear Magnetic Resonance (NMR): Provides detailed information about hydrogen and carbon environments.

-

Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.

-

Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.

-

X-ray Crystallography: Determines precise molecular geometry if crystalline samples are available.

Potential Applications

Pyrimidine derivatives are widely studied for their pharmacological properties. Although specific data for this compound is limited, structurally related compounds exhibit:

-

Anticancer Activity: Many pyrimidine derivatives disrupt DNA synthesis in rapidly dividing cells.

-

Antimicrobial Properties: Effective against bacterial and fungal pathogens due to their ability to interfere with metabolic pathways.

-

Anti-inflammatory Effects: Modulation of immune responses through interaction with enzymes or receptors.

Comparative Analysis with Related Compounds

To understand its potential better, it is useful to compare it with structurally similar compounds:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume